Ethyl 4-aminocyclohexanecarboxylate
Description
Ethyl 4-aminocyclohexanecarboxylate (CAS: 51498-33-0; 90950-09-7 for its hydrochloride salt) is a cyclohexane derivative with a primary amine group at the 4-position and an ethyl ester functional group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a density of 1.018 g/cm³, boiling point of 235.3°C, and flash point of 101.5°C . The compound is used in organic synthesis, particularly as an intermediate for pharmaceuticals and bioactive molecules. For example, its hydrochloride salt (CAS: 90950-09-7) was employed in synthesizing protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are relevant to diabetes research .
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Similarity scores (0–1 scale) based on Tanimoto coefficients from structural databases .
Functional Differences
Steric and Electronic Effects: The trans isomer (CAS: 1678-68-8) exhibits higher crystallinity and stability compared to the cis isomer due to reduced steric hindrance . Substitutions like the methyl group in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate increase molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .
Reactivity in Synthesis: this compound’s free amine group facilitates condensation reactions, as seen in its use for PTP1B inhibitors . Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) lacks the cyclohexane ring rigidity, making it more reactive in nucleophilic substitutions .
Table 2: Hazard Profiles
The hydrochloride salt form introduces hazards (e.g., H302: harmful if swallowed), whereas the free base is generally safer .
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